Cas no 1260904-90-2 (2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide structure](https://ja.kuujia.com/scimg/cas/1260904-90-2x500.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide
- 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-cyclopentylacetamide
- 2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclopentylacetamide
- STL075317
-
- インチ: 1S/C19H19ClN4O2/c20-14-6-3-5-13(11-14)18-22-19(26-23-18)16-9-4-10-24(16)12-17(25)21-15-7-1-2-8-15/h3-6,9-11,15H,1-2,7-8,12H2,(H,21,25)
- InChIKey: SURTXOLZGZLNNJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=NOC(C2=CC=CN2CC(NC2CCCC2)=O)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 488
- XLogP3: 3.6
- トポロジー分子極性表面積: 73
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-1746-20μmol |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-5mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-10μmol |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-4mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-3mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-1mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-10mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-20mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-5μmol |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-1746-2mg |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide |
1260904-90-2 | 2mg |
$59.0 | 2023-09-07 |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamideに関する追加情報
Introduction to 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide and Its Significance in Chemical Biology
The compound with the CAS number 1260904-90-2 is a highly intriguing molecule known by the systematic name 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide. This intricate structure has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. The presence of multiple heterocyclic rings, including a 1,2,4-oxadiazole moiety and a pyrrole ring, combined with a cyclopentylacetamide side chain, makes this compound a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel small molecules that can modulate biological pathways involved in various diseases. The 1,2,4-oxadiazole scaffold is particularly noteworthy as it has been widely explored for its bioactivity in several pharmacological contexts. This heterocycle is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in drug design. The incorporation of a 3-chlorophenyl group further enhances the compound's potential by introducing additional electronic and steric properties that can influence its binding affinity and selectivity.
The pyrrole ring in the molecular structure adds another layer of complexity and functionality. Pyrroles are well-documented for their role in various biological processes and have been utilized in the development of numerous therapeutic agents. The combination of a pyrrole with an 1,2,4-oxadiazole moiety creates a unique pharmacophore that may exhibit novel mechanisms of action. This dual heterocyclic system has the potential to interact with multiple targets simultaneously, offering a multitargeted approach to drug development.
The terminal cyclopentylacetamide moiety is another critical feature of this compound. Acetamide derivatives are well-known for their versatility in medicinal chemistry due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The cyclopentyl group provides steric bulk, which can influence the compound's solubility and bioavailability. This side chain can also serve as a pivot point for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific applications.
The synthesis and characterization of this compound have been subjects of extensive research. Advanced synthetic methodologies have been employed to construct the complex framework efficiently while maintaining high purity standards. Techniques such as multi-step organic synthesis, including cyclization reactions and nucleophilic substitutions, have been crucial in achieving the desired structure. The use of spectroscopic methods like NMR and mass spectrometry has facilitated the thorough characterization of the compound's structural features.
In terms of biological activity, preliminary studies have suggested that this compound exhibits promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The interaction between the 1,2,4-oxadiazole, pyrrole, and cyclopentylacetamide moieties may disrupt key signaling cascades that contribute to disease progression. Additionally, the presence of the 3-chlorophenyl group could enhance binding affinity by modulating electronic distributions around the active site.
The potential therapeutic applications of this compound are vast. It shows promise in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by targeting key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Furthermore, its structure suggests that it may have antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis or other essential metabolic pathways.
Ongoing research is focused on optimizing the pharmacokinetic properties of this molecule through structural modifications. By fine-tuning aspects such as solubility, metabolic stability, and distribution profiles, scientists aim to enhance its bioavailability and reduce potential side effects. Computational modeling techniques are being employed to predict how different structural changes will affect biological activity, allowing for more targeted experimental approaches.
The development of novel drug candidates like this one relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Integrating insights from various fields ensures that compounds are not only effective but also safe for clinical use. Preclinical studies are underway to evaluate the safety profile and efficacy of this compound in animal models before human trials can commence.
The impact of such research extends beyond immediate therapeutic benefits; it contributes to our fundamental understanding of disease mechanisms at a molecular level. By identifying new targets and developing innovative molecules like this one based on rational drug design principles), scientists pave the way for more effective treatments across multiple therapeutic areas.
1260904-90-2 (2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide) Related Products
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)




